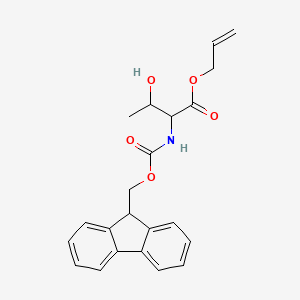

![molecular formula C38H57N5O7S B13383718 4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)

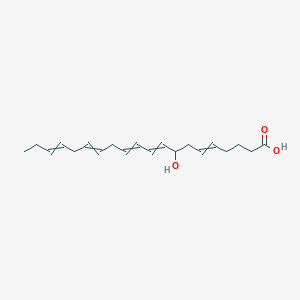

4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tubulysin M is a potent cytotoxic agent derived from myxobacteria, renowned for its role in disrupting microtubule dynamics. It is a member of the tubulysin family, which are antimitotic tetrapeptides first reported by Höfle and coworkers in 2000 . Tubulysin M has shown significant potential in pharmaceutical advancements, particularly in developing targeted cancer therapies due to its ability to induce apoptosis in cancer cells while minimizing damage to healthy tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulysin M involves complex organic reactions, typically starting with the fermentation of myxobacteria, followed by multi-step purification processes to achieve the desired purity and potency . One of the synthetic routes includes the preparation of tert-butoxycarbonyl-protected tubuvaline via transition metal-free aza-Michael conjugate addition between ethyl (E)-2-(4-methylpent-2-enoyl)thiazole-4-carboxylate and tert-butyl methylcarbamate in the presence of potassium hexamethyldisilazide in tetrahydrofuran .

Industrial Production Methods: Industrial production of Tubulysin M involves large-scale fermentation of myxobacteria, followed by extraction and purification processes. The meticulous production method ensures that the compound maintains its efficacy in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Tubulysin M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving Tubulysin M include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to maintain the integrity of the compound.

Major Products Formed: The major products formed from these reactions include various analogs of Tubulysin M, which are used in different scientific research applications .

Scientific Research Applications

Tubulysin M has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of antimitotic agents . In biology, Tubulysin M is used to investigate the mechanisms of microtubule dynamics and cell cycle regulation . In medicine, it is a crucial agent in developing targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) that deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity . In industry, Tubulysin M is used in the production of high-purity pharmaceutical compounds .

Mechanism of Action

Tubulysin M functions by binding to tubulin, inhibiting microtubule formation, and ultimately inducing apoptosis in cancer cells . This mechanism of action is crucial for its effectiveness in targeting rapidly dividing cells while sparing normal, healthy tissue. The molecular targets involved include tubulin and other proteins associated with the microtubule network .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Tubulysin M include other members of the tubulysin family, such as Tubulysin A, Tubulysin B, Tubulysin D, and Tubulysin E . Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A .

Uniqueness: What sets Tubulysin M apart from these similar compounds is its unique molecular structure, which includes a tetrapeptide core with a distinctive NO-acetal linkage, an unusual amino acid named tubuphenylalanine, and a highly functionalized L-isoleucine derivative . These structural features contribute to its strong binding affinity for tubulin and its potent cytotoxic properties.

Properties

IUPAC Name |

4-[[2-[1-acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBZYODNVHQLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline](/img/structure/B13383645.png)

![Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13383653.png)

![1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B13383661.png)

![4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13383669.png)

![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)

![3-(3,4-Dihydroxyphenyl)-2-[3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B13383729.png)

![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)